ACT-462206

Orexin Receptor Antagonist Pharmacodynamics Sleep Research

DORA substitution without selectivity profiling leads to irreproducible orexin-pathway data. ACT-462206 (1361321-96-1) eliminates this variable with its distinct ~5.5-fold OX2 preference (IC50 OX1=60 nM, OX2=11 nM) and short half-life (4.8-11.2 h), enabling defined target-engagement windows free of residual sleep-cycle confounds. • OX2-preferring probe for deconvoluting OX2-specific signaling in sleep architecture, arousal, and reward-seeking models. • Validated oral bioavailability & brain penetration in rodent/canine studies; supplied at ≥98% HPLC purity with batch-specific CoA. • Reliable B2B supply chain with documented cold-chain shipping for global research deployment.

Molecular Formula C20H24N2O4S
Molecular Weight 388.5 g/mol
CAS No. 1361321-96-1
Cat. No. B605166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACT-462206
CAS1361321-96-1
SynonymsACT-462206
Molecular FormulaC20H24N2O4S
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C20H24N2O4S/c1-14-11-15(2)13-16(12-14)21-20(23)19-5-4-10-22(19)27(24,25)18-8-6-17(26-3)7-9-18/h6-9,11-13,19H,4-5,10H2,1-3H3,(H,21,23)/t19-/m0/s1
InChIKeyNHPQGZOBHSVTAQ-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ACT-462206 (1361321-96-1) Overview


(2S)-N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide (CAS 1361321-96-1), also known as ACT-462206, is a synthetic proline sulfonamide small molecule. It functions as a potent, brain-penetrant dual orexin receptor antagonist (DORA) with oral bioactivity [1]. The compound exhibits a molecular weight of 388.48 Da and demonstrates high solubility in DMSO and ethanol (≥100 mM), facilitating in vitro and in vivo experimental design . It is commercially available with analytical purity typically ≥98% (HPLC), which is essential for reproducible research outcomes .

Why ACT-462206 Substitution Fails


The orexin receptor antagonist class exhibits substantial heterogeneity in receptor subtype selectivity, binding kinetics, and pharmacokinetic (PK) profiles across different chemical scaffolds [1]. Compounds within the dual orexin receptor antagonist (DORA) category, such as almorexant, suvorexant, lemborexant, and daridorexant, possess distinct molecular structures that dictate their unique pharmacological fingerprints. Consequently, substituting one DORA for another in a research setting without adjusting for these differences can lead to irreproducible or misinterpreted experimental results. The specific proline sulfonamide structure of ACT-462206 confers a unique selectivity profile and clinical pharmacodynamic signature [2], making it a non-interchangeable research tool for studies focused on orexin-mediated pathways in sleep, anxiety, and addiction.

ACT-462206 Comparator Guide


Pharmacodynamic Comparison: Almorexant

In a double-blind, active-comparator controlled, randomized clinical study, 1361321-96-1 (ACT-462206) was directly compared to almorexant, another DORA [1]. Doses of 400-1,000 mg ACT-462206 demonstrated similar efficacy in reducing vigilance and motor coordination as a 400 mg dose of almorexant. Critically, the data indicated a trend for an earlier onset of pharmacodynamic action for ACT-462206 compared to almorexant. This differential kinetic profile is a key factor for study designs requiring a defined temporal window of orexin receptor blockade [1].

Orexin Receptor Antagonist Pharmacodynamics Sleep Research

OX1 vs. OX2 Selectivity Profile

1361321-96-1 (ACT-462206) displays a distinct receptor subtype preference among DORAs, showing higher potency at the orexin 2 (OX2) receptor (IC50 = 11 nM) compared to the orexin 1 (OX1) receptor (IC50 = 60 nM) [1]. This OX2-preferring profile (~5.5-fold selectivity) is a key differentiator from equipotent DORAs like suvorexant (OX1 IC50=2.06 nM, OX2 IC50=4.81 nM) and contrasts with other OX2-preferring antagonists such as lemborexant (OX1 IC50=6.1 nM, OX2 IC50=2.6 nM) [2]. This specific potency ratio is a critical variable in research focused on deconvoluting the distinct physiological roles of OX1 and OX2 receptors.

Receptor Pharmacology Orexin Binding Affinity

In Vivo Sleep Efficacy vs. Almorexant

In a rat EEG telemetry study, 1361321-96-1 (ACT-462206) dose-dependently decreased wakefulness and increased non-REM sleep and REM sleep, similar to the effects of almorexant [1]. Specifically, at an oral dose of 100 mg/kg, ACT-462206 decreased active wakefulness by 45% compared to a 43% decrease observed with 100 mg/kg almorexant. This demonstrates comparable efficacy in vivo while underscoring that the absolute dose required to achieve a given pharmacological effect differs between the two compounds, providing a clear basis for dose selection in preclinical studies [1].

Sleep Medicine In Vivo Pharmacology Rodent Model

Clinical PK: Half-Life Comparison

The pharmacokinetic (PK) profile of 1361321-96-1 (ACT-462206) in humans has been defined through a single-ascending dose study [1]. It is absorbed with a median tmax of 1.5-4.0 hours and has a variable elimination half-life ranging from 4.8 to 11.2 hours. This half-life is notably shorter than those of approved DORAs, such as suvorexant (~12 hours) and lemborexant (~17-55 hours) [2]. This shorter duration of action can be a significant advantage for research protocols requiring a defined period of target engagement without prolonged carry-over effects, making it a more suitable tool for certain experimental designs.

Clinical Pharmacology Pharmacokinetics ADME

Anxiolytic Activity: Social Interaction Test

In the rat social interaction test, a well-validated model for detecting anxiolytic-like activity, 1361321-96-1 (ACT-462206) produced a significant and dose-dependent increase in social interaction time compared to vehicle controls [1]. At an oral dose of 30 mg/kg, the compound increased social interaction time by approximately 80% over baseline, an effect comparable in magnitude to that observed with clinically used anxiolytics in the same model [1]. This provides direct quantitative evidence supporting its utility in anxiety disorder research, differentiating it from orexin antagonists that may primarily target sleep pathways.

Anxiety Behavioral Pharmacology Translational Neuroscience

High-Purity Standard for Reliable Assays

Commercially sourced 1361321-96-1 (ACT-462206) is specified with a minimum purity of ≥98% by HPLC from multiple vendors . This high purity standard is critical for minimizing off-target effects from unknown impurities in sensitive in vitro assays (e.g., calcium flux, radioligand binding) and for accurate PK/PD correlations in vivo. In contrast, some earlier generation DORA research tools may be available only at lower purities or without rigorous analytical validation, introducing a source of experimental variability.

Analytical Chemistry Drug Discovery Reproducibility

ACT-462206 Research Applications


OX2-Selective Pathway Investigation

Leverage the unique OX2-preferring potency profile (IC50 OX1=60 nM, OX2=11 nM) of 1361321-96-1 to deconvolute OX2-specific signaling pathways. Its ~5.5-fold selectivity over OX1 makes it a superior pharmacological tool compared to more balanced or OX1-selective DORAs for studies aimed at understanding the distinct roles of OX2 in regulating sleep architecture, arousal thresholds, and reward-seeking behaviors [1].

Short-Acting Sleep Disorder Models

Utilize 1361321-96-1 for in vivo sleep studies where its shorter clinical half-life (4.8-11.2 hours) offers an advantage [1]. This profile is ideal for experiments requiring a defined period of target engagement without confounding residual effects on subsequent sleep-wake cycles, enabling cleaner, more interpretable data on sleep onset and maintenance. Its proven efficacy in reducing wakefulness and increasing sleep in rodent and canine models supports this application .

Anxiety and Stress Behavioral Models

Employ 1361321-96-1 as a chemical probe in rodent models of anxiety, such as the social interaction test, where it has demonstrated a quantifiable, dose-dependent anxiolytic-like effect [1]. This evidence provides a robust foundation for investigating the orexin system's contribution to anxiety neurocircuitry and for evaluating the therapeutic potential of DORAs beyond primary sleep indications. The compound's oral bioavailability and brain penetration are critical for these behavioral studies [1].

Assay Development Reference Standard

Procure 1361321-96-1 (≥98% HPLC purity) as a reference standard for developing and validating new in vitro assays targeting orexin receptors [1]. Its well-characterized selectivity profile and high purity ensure consistent and reliable performance in screening cascades, making it suitable for establishing baseline parameters in calcium mobilization assays, radioligand binding studies, and high-throughput screening campaigns aimed at discovering next-generation orexin receptor modulators .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ACT-462206

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.